2,6-difluoro-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide
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Overview
Description
2,6-DIFLUORO-N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE is a complex organic compound with the molecular formula C11H9F2N7O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIFLUORO-N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazide: This involves the reaction of 2,6-difluorobenzoyl chloride with hydrazine hydrate to form 2,6-difluorobenzohydrazide.
Introduction of the nitro group: The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid.
Formation of the tetrazole ring: This step involves the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring.
Condensation reaction: The final step involves the condensation of the tetrazole derivative with the hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-DIFLUORO-N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution of the difluoro groups would yield various substituted benzohydrazides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: The compound may find applications in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,6-DIFLUORO-N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the nitro and tetrazole groups suggests that it could participate in redox reactions or form coordination complexes with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzohydrazide: Lacks the nitro and tetrazole groups, making it less reactive and potentially less biologically active.
5-Nitro-2H-tetrazole derivatives: These compounds share the tetrazole ring but may have different substituents, affecting their reactivity and applications.
Other difluorobenzohydrazides: Variations in the position and number of fluorine atoms can significantly alter the compound’s properties.
Uniqueness
2,6-DIFLUORO-N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE is unique due to the combination of difluoro, nitro, and tetrazole groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H9F2N7O3 |
---|---|
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2,6-difluoro-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H9F2N7O3/c1-6(5-19-17-11(16-18-19)20(22)23)14-15-10(21)9-7(12)3-2-4-8(9)13/h2-4H,5H2,1H3,(H,15,21)/b14-6+ |
InChI Key |
UBBHJGBJEXAHFM-MKMNVTDBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC=C1F)F)/CN2N=C(N=N2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC=C1F)F)CN2N=C(N=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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